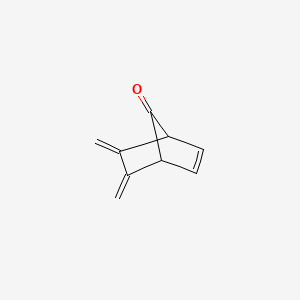
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- is an organic compound with the molecular formula C9H8O. It is a bicyclic structure that includes a seven-membered ring with two methylene groups attached at the 5 and 6 positions. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- typically involves the reaction of norbornene derivatives with suitable reagents. One common method includes the Diels-Alder reaction followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and continuous flow reactors. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques such as distillation and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely due to the strained bicyclic structure, which makes it susceptible to nucleophilic attack. The methylene groups can participate in cycloaddition reactions, forming new ring structures. The ketone functionality can undergo nucleophilic addition, leading to various derivatives.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)hept-2-en-7-one: Similar structure but lacks the methylene groups at the 5 and 6 positions.
Bicyclo(2.2.1)hept-2-ene: A related compound without the ketone functionality.
Norbornene: A simpler bicyclic compound used in similar types of reactions.
Uniqueness
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- is unique due to the presence of both the ketone group and the methylene groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
57297-57-1 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
5,6-dimethylidenebicyclo[2.2.1]hept-2-en-7-one |
InChI |
InChI=1S/C9H8O/c1-5-6(2)8-4-3-7(5)9(8)10/h3-4,7-8H,1-2H2 |
InChI Key |
ZEHCJEXMYPMSCO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C=CC(C1=C)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















